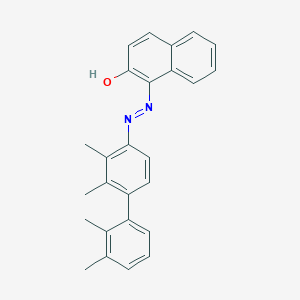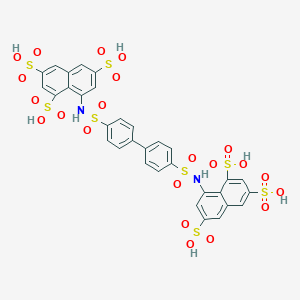
1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- is a complex chemical compound that has gained significant attention in scientific research due to its unique properties. It is a water-soluble dye that has been widely used in various fields, including biomedical research, analytical chemistry, and material science.
Mechanism Of Action
The mechanism of action of 1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- is not fully understood. However, it is believed to interact with biomolecules through non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The dye molecule undergoes a conformational change upon binding to the target molecule, resulting in a change in its fluorescence properties.
Biochemical And Physiological Effects
1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not affect cell viability or proliferation. However, its use in vivo has not been extensively studied, and further research is needed to determine its safety and efficacy.
Advantages And Limitations For Lab Experiments
One of the major advantages of 1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- is its high sensitivity and selectivity for biomolecules. It can detect very low concentrations of target molecules, making it a valuable tool in analytical chemistry and biomedical research. However, its use is limited to in vitro experiments, and its effectiveness in vivo is not well established.
Future Directions
1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- has the potential for a wide range of future applications. Some of the possible future directions include:
1. Development of new fluorescent probes based on the structure of 1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- for the detection of specific biomolecules.
2. Investigation of the mechanism of action of 1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- in vivo to determine its safety and efficacy.
3. Development of new methods for the synthesis of 1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- with improved yields and purity.
4. Investigation of the potential use of 1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- in drug delivery and imaging applications.
5. Development of new analytical methods based on the use of 1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- for the detection of environmental pollutants and toxins.
Conclusion:
In conclusion, 1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- is a complex chemical compound with unique properties that make it a valuable tool in scientific research. Its high sensitivity and selectivity for biomolecules make it a valuable tool in analytical chemistry and biomedical research. However, further research is needed to determine its safety and efficacy in vivo and to explore its potential applications in drug delivery and imaging.
Synthesis Methods
The synthesis of 1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- involves the reaction of 1,3,6-naphthalenetrisulfonic acid with 4,4'-diaminodiphenylsulfone in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product. The synthesis method has been optimized to achieve high yields and purity of the product.
Scientific Research Applications
1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of various biomolecules, including proteins, nucleic acids, and carbohydrates. It has also been used as a pH indicator in biological samples and as a staining agent for microscopy.
properties
CAS RN |
144790-67-0 |
|---|---|
Product Name |
1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- |
Molecular Formula |
C32H24N2O22S8 |
Molecular Weight |
1045.1 g/mol |
IUPAC Name |
8-[[4-[4-[(3,6,8-trisulfonaphthalen-1-yl)sulfamoyl]phenyl]phenyl]sulfonylamino]naphthalene-1,3,6-trisulfonic acid |
InChI |
InChI=1S/C32H24N2O22S8/c35-57(36,33-27-13-23(59(39,40)41)9-19-11-25(61(45,46)47)15-29(31(19)27)63(51,52)53)21-5-1-17(2-6-21)18-3-7-22(8-4-18)58(37,38)34-28-14-24(60(42,43)44)10-20-12-26(62(48,49)50)16-30(32(20)28)64(54,55)56/h1-16,33-34H,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56) |
InChI Key |
OOTNQRLFHDJNNE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)NC5=C6C(=CC(=C5)S(=O)(=O)O)C=C(C=C6S(=O)(=O)O)S(=O)(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)NC5=C6C(=CC(=C5)S(=O)(=O)O)C=C(C=C6S(=O)(=O)O)S(=O)(=O)O |
Other CAS RN |
144790-67-0 |
synonyms |
8,8'-((1,1'-Biphenyl)-4,4'-diylbis(sulfonylimino))bis-1,3,6-naphthalenetrisulfonic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



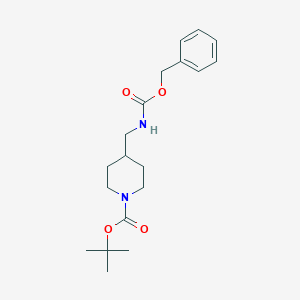
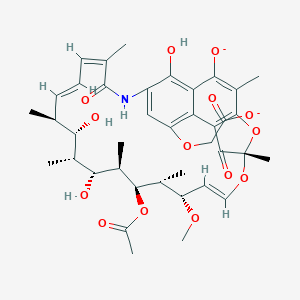
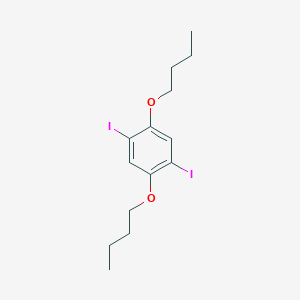
![Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI)](/img/structure/B118419.png)
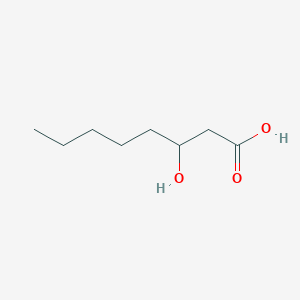
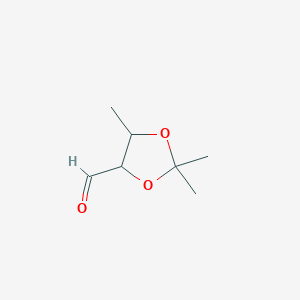
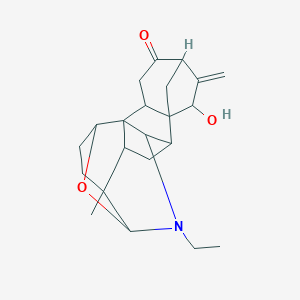
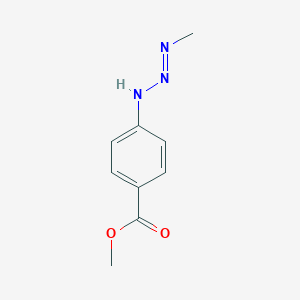
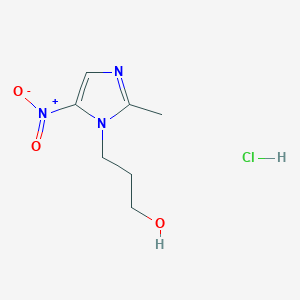
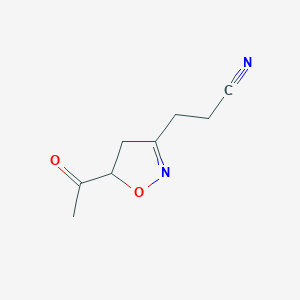
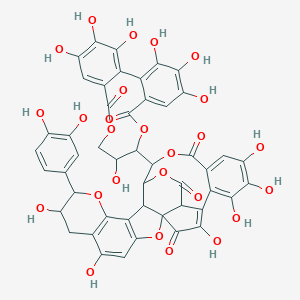
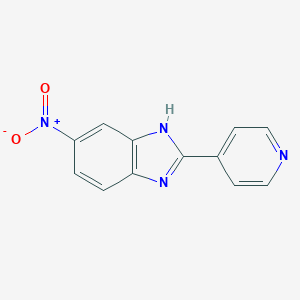
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride](/img/structure/B118451.png)
